molecular formula C15H13ClO3 B1594868 4-[(4-chlorobenzyl)oxy]-3-methoxybenzaldehyde CAS No. 70205-04-8

4-[(4-chlorobenzyl)oxy]-3-methoxybenzaldehyde

Cat. No. B1594868
Key on ui cas rn: 70205-04-8
M. Wt: 276.71 g/mol
InChI Key: PNIMHQCVOZNYCG-UHFFFAOYSA-N
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Patent
US07872018B2

Procedure details

To 4-hydroxy-3-methoxybenzaldehyde (21, 600.0 mg, 3.94 mmol) and 4-chlorobenzyl bromide (22, 1.20 g, 5.84 mmol) in acetonitrile (6 mL) was added potassium carbonate (0.390 g, 2.82 mmol). The reaction was microwaved on 300 watts, 120° C. for 10 minutes. The reaction was extracted with ethyl acetate and water. The organic layer was washed with brine, dried over magnesium sulfate, filtered and the volatiles removed by evaporation. The desired compound was purified by recrystallization from hexanes to provide 23 (1.01 g, 93%). MS (ESI) [M−H+]−=275.1.
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0.39 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Yield
93%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][C:3]=1[O:10][CH3:11].[Cl:12][C:13]1[CH:20]=[CH:19][C:16]([CH2:17]Br)=[CH:15][CH:14]=1.C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[Cl:12][C:13]1[CH:20]=[CH:19][C:16]([CH2:17][O:1][C:2]2[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][C:3]=2[O:10][CH3:11])=[CH:15][CH:14]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
OC1=C(C=C(C=O)C=C1)OC
Name
Quantity
1.2 g
Type
reactant
Smiles
ClC1=CC=C(CBr)C=C1
Name
Quantity
0.39 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was microwaved on 300 watts, 120° C. for 10 minutes
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
The reaction was extracted with ethyl acetate and water
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the volatiles removed by evaporation
CUSTOM
Type
CUSTOM
Details
The desired compound was purified by recrystallization from hexanes

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(COC2=C(C=C(C=O)C=C2)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.01 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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